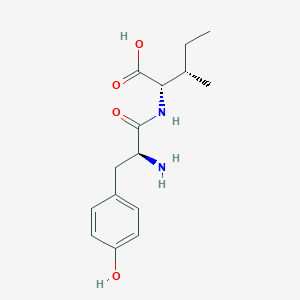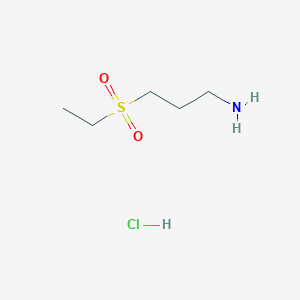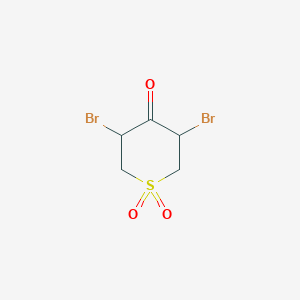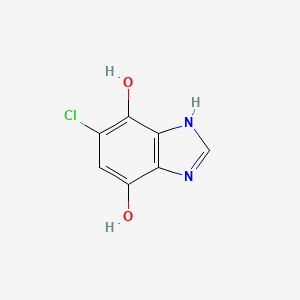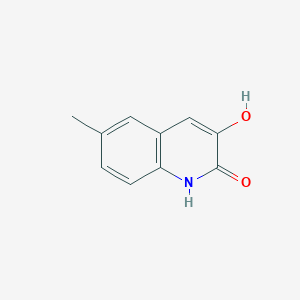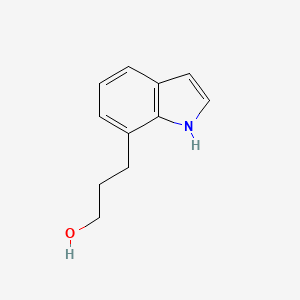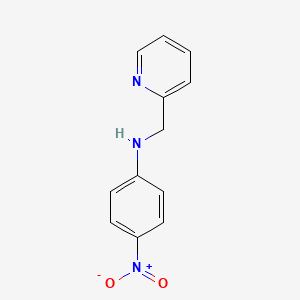
4-nitro-N-(pyridin-2-ylmethyl)aniline
Vue d'ensemble
Description
4-nitro-N-(pyridin-2-ylmethyl)aniline is a chemical compound with the empirical formula C12H11N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 229.23 . The crystal structure of a similar compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, indicates that the molecule is twisted, with the pyridyl ring making a dihedral angle of 47.78 (5)° with the benzene ring .Physical And Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties are not provided by Sigma-Aldrich .Applications De Recherche Scientifique
Platinum(II) Complex Synthesis
4-nitro-N-(pyridin-2-ylmethyl)aniline has been used in synthesizing a novel Platinum(II) complex. This complex was characterized using X-ray diffraction, IR spectroscopy, and elemental analysis. It exhibited antioxidant activity, evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method, demonstrating its potential in medicinal chemistry (Khalaj et al., 2020).
Chemical Sensors for Metal Ions
Compounds containing this compound have been developed as colorimetric chemosensors for detecting Ni2+ and Cu2+ ions. These sensors exhibited a color change from yellow to colorless, enabling the detection of metal cations through various techniques. A theoretical study using Time-Dependent Density Functional Theory (TD-DFT) was conducted to understand the selective sensing mechanism (Treto-Suárez et al., 2020).
Applications in Nonlinear Optics
This compound has been used in the synthesis of binary adducts for nonlinear optical (NLO) applications. These adducts were characterized by their melting points, absorption spectra, and single crystal X-ray diffraction. The study provided insights into the factors influencing the formation of polar crystals, relevant in the field of optoelectronics (Draguta et al., 2015).
Photocaged Complexes
In the study of photocaged complexes for Zn(2+), derivatives of this compound were used to synthesize different tridentate ligands. These ligands formed various chelate rings upon metal binding, and their complexes were studied using UV-Vis spectroscopy, indicating potential applications in photochemical studies (Gwizdala et al., 2012).
Catalytic Applications
A study utilized this compound as a directing group in C-H amination mediated by cupric acetate. This facilitated the amination of benzamide derivatives, showcasing its utility in synthetic chemistry and catalysis (Zhao et al., 2017).
Safety and Hazards
According to Sigma-Aldrich, 4-nitro-N-(pyridin-2-ylmethyl)aniline has the hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280, P305, P351, and P338, suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
4-nitro-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXSTQPPQQKJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



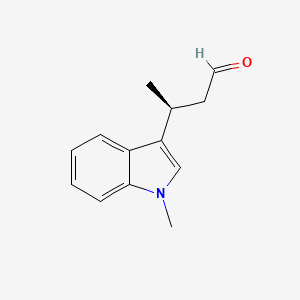
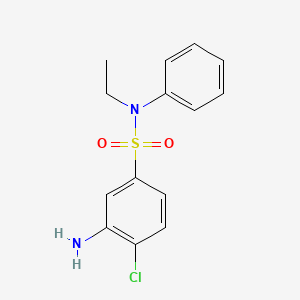
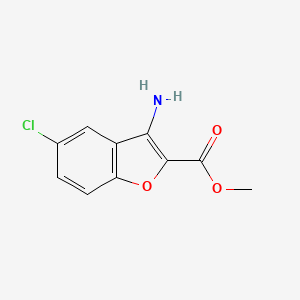

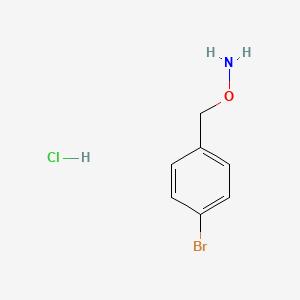

![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)
